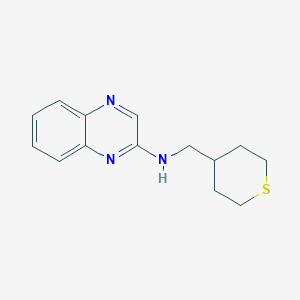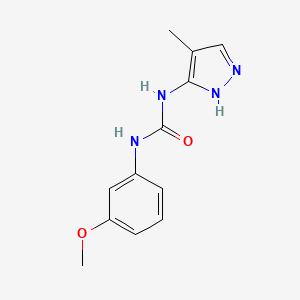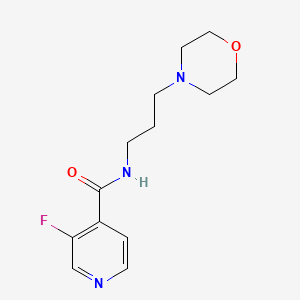![molecular formula C13H19NO4 B6643579 Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate](/img/structure/B6643579.png)
Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized through a complex chemical process.1.0]hexane-6-carbonyl)morpholine-3-carboxylate.
Mecanismo De Acción
The mechanism of action of Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the synthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate has been found to have low toxicity levels in animal studies. However, its long-term effects on human health are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate in lab experiments include its potent antibacterial and antifungal properties, which make it a useful tool for studying the mechanisms of bacterial and fungal cell wall synthesis. However, its complex synthesis process and potential health risks may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate. One possible direction is the development of new antibiotics and antifungal agents based on its chemical structure. Another direction is the study of its potential use as an insecticide and herbicide. Additionally, further research is needed to fully understand its mechanism of action and potential long-term health effects.
Métodos De Síntesis
The synthesis of Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate involves a complex chemical process that requires advanced knowledge of organic chemistry. The process involves the reaction of morpholine with bicyclo[3.1.0]hexan-6-one in the presence of a catalyst. The resulting product is then reacted with methyl chloroformate to obtain Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate has been extensively studied for its potential applications in various fields. It has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as an insecticide and herbicide.
Propiedades
IUPAC Name |
methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-17-13(16)10-7-18-6-5-14(10)12(15)11-8-3-2-4-9(8)11/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDEWKHVOHSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1C(=O)C2C3C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)
![(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6643498.png)


![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B6643512.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B6643525.png)

![3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol](/img/structure/B6643534.png)
![Methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate](/img/structure/B6643538.png)

![5-ethyl-4-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6643551.png)

![2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6643562.png)